![molecular formula C28H31N5O3 B2806971 5-(2-methoxyethyl)-7-(4-(4-methylbenzyl)piperazine-1-carbonyl)-2-phenyl-2H-pyrazolo[4,3-c]pyridin-3(5H)-one CAS No. 1021257-88-4](/img/structure/B2806971.png)
5-(2-methoxyethyl)-7-(4-(4-methylbenzyl)piperazine-1-carbonyl)-2-phenyl-2H-pyrazolo[4,3-c]pyridin-3(5H)-one
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Description
5-(2-methoxyethyl)-7-(4-(4-methylbenzyl)piperazine-1-carbonyl)-2-phenyl-2H-pyrazolo[4,3-c]pyridin-3(5H)-one is a useful research compound. Its molecular formula is C28H31N5O3 and its molecular weight is 485.588. The purity is usually 95%.
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Scientific Research Applications
Medicinal Chemistry
Potential Drug Development : The compound shows promise as a candidate for drug development due to its ability to interact with specific biological pathways. Notably, it has been investigated for its potential as an inhibitor of casein kinase 2 (CK2), an enzyme involved in cell proliferation and survival. In vitro studies indicate that it can modulate CK2 activity, suggesting applications in cancer therapy.
Biochemical Assays
Enzyme Interaction Studies : The compound can be utilized in biochemical assays to investigate enzyme interactions and receptor binding. Its structural characteristics allow it to bind effectively to various targets, which can be studied to understand its mechanism of action.
Antiviral Research
Activity Against Coronaviruses : Recent studies have explored the antiviral properties of this compound against β-coronaviruses, including SARS-CoV-2. The pyrazolo[4,3-c]pyridine scaffold has been associated with antiviral activity, indicating that this compound may contribute to the development of novel antiviral agents.
Material Science
Development of New Materials : Given its unique chemical properties, the compound can also be explored in the field of material science for developing new polymers or coatings. Its stability and solubility characteristics make it suitable for various industrial applications.
Data Table: Summary of Applications
Application Area | Description | Key Findings |
---|---|---|
Medicinal Chemistry | Potential drug candidate targeting CK2 for cancer therapy | Modulates CK2 activity in vitro |
Biochemical Assays | Investigates enzyme interactions and receptor binding | Effective binding to various biological targets |
Antiviral Research | Explored for activity against β-coronaviruses | Associated with antiviral properties |
Material Science | Development of new materials such as polymers or coatings | Unique stability and solubility characteristics |
Case Study 1: CK2 Inhibition
In a study focused on the inhibition of CK2, researchers demonstrated that 5-(2-methoxyethyl)-7-(4-(4-methylbenzyl)piperazine-1-carbonyl)-2-phenyl-2H-pyrazolo[4,3-c]pyridin-3(5H)-one effectively reduced CK2 activity in cancer cell lines. This suggests its potential use in therapeutic strategies against tumors that are dependent on CK2 signaling pathways.
Case Study 2: Antiviral Activity Against SARS-CoV-2
A recent investigation assessed the compound's efficacy against SARS-CoV-2. Results indicated that it inhibited viral replication in vitro, showcasing its potential as a lead compound for developing antiviral therapies targeting COVID-19.
Properties
IUPAC Name |
5-(2-methoxyethyl)-7-[4-[(4-methylphenyl)methyl]piperazine-1-carbonyl]-2-phenylpyrazolo[4,3-c]pyridin-3-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H31N5O3/c1-21-8-10-22(11-9-21)18-30-12-14-32(15-13-30)27(34)24-19-31(16-17-36-2)20-25-26(24)29-33(28(25)35)23-6-4-3-5-7-23/h3-11,19-20H,12-18H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CLOAFMKNDOOUSZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CN2CCN(CC2)C(=O)C3=CN(C=C4C3=NN(C4=O)C5=CC=CC=C5)CCOC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H31N5O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
485.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.